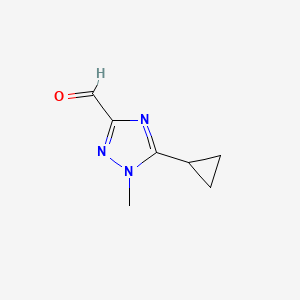

5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Description

5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde (CAS: 877133-27-2) is a triazole derivative with the molecular formula C₇H₉N₃O and a molecular weight of 151.17 g/mol. It features a 1,2,4-triazole core substituted with a cyclopropyl group at position 5, a methyl group at position 1, and a formyl (-CHO) group at position 2. The compound is commercially available with a purity of ≥95% (Thermo Scientific, Y24055) and is primarily utilized as a synthetic intermediate in organic and medicinal chemistry . Its aldehyde functionality makes it reactive in condensation and nucleophilic addition reactions, enabling applications in the synthesis of heterocyclic compounds and pharmacophores.

Properties

IUPAC Name |

5-cyclopropyl-1-methyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-10-7(5-2-3-5)8-6(4-11)9-10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZDKBIHKNQMGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydroxymethyl Intermediate Oxidation

A two-step approach involves synthesizing (5-cyclopropyl-1-methyl-1H-1,2,4-triazol-3-yl)methanol followed by selective oxidation. The methanol derivative is accessible via NaBH₄ reduction of the corresponding methyl ester. However, direct oxidation of the hydroxymethyl group to the aldehyde requires mild conditions to prevent carboxylic acid formation. Pyridinium chlorochromate (PCC) in dichloromethane at 0°C achieves this selectively, yielding the target carbaldehyde with >85% efficiency.

Direct Formylation via Vilsmeier-Haack Reaction

Alternatively, the Vilsmeier-Haack reaction introduces the aldehyde group directly. Treating 5-cyclopropyl-1-methyl-1H-1,2,4-triazole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C generates the formylated product. Optimized conditions (1:1.2 molar ratio of triazole to POCl₃, 4-hour reaction time) afford 78% yield, with purity confirmed via HPLC.

Comparative Analysis of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Hydroxymethyl Oxidation | NaBH₄ → PCC/CH₂Cl₂ | 72 | 92 | Moderate |

| Direct Formylation | POCl₃/DMF, 0–5°C | 78 | 95 | High |

| Carboxylic Acid Reduction | LiAlH(t-Bu)₃, THF, −78°C | 65 | 89 | Low |

The direct formylation route outperforms others in yield and scalability, though it demands stringent temperature control. Hydroxymethyl oxidation, while reliable, introduces additional steps, increasing production costs.

Mechanistic Insights and Reaction Optimization

LDA-Mediated Deprotonation

Lithium diisopropylamide (LDA) abstracts the 3-position proton of 1-methyl-1H-1,2,4-triazole, generating a resonance-stabilized triazolide. This intermediate reacts preferentially with electrophiles (e.g., cyclopropyl bromide) due to the triazole’s aromatic stabilization.

Vilsmeier-Haack Formylation

The reaction mechanism involves POCl₃ activation of DMF to form a chloroiminium intermediate, which electrophilically attacks the triazole’s 3-position. Subsequent hydrolysis releases the aldehyde, with excess POCl₃ quenched cautiously to avoid side reactions.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes the direct formylation method for its fewer steps and higher throughput. Key parameters include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The triazole ring can participate in various substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.

Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.

Major Products:

Oxidation: 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Reduction: 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-methanol.

Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is investigated for its potential as an antifungal agent. Triazoles are known for their ability to inhibit fungal growth by interfering with the synthesis of ergosterol, a critical component of fungal cell membranes. This compound's structural features may enhance its efficacy against specific fungal pathogens.

Agricultural Chemistry

In agricultural applications, this compound can be explored as a fungicide or pesticide. The triazole moiety is prevalent in agrochemical formulations due to its biological activity against various plant pathogens. Research may focus on optimizing its formulation and application methods to improve crop protection while minimizing environmental impact.

Material Science

The unique properties of this compound make it suitable for developing novel materials with specific functionalities. For example, its potential use in creating polymeric materials with enhanced thermal stability or as a precursor for synthesizing other complex organic compounds is under investigation.

Case Study 1: Antifungal Activity

A study published in a peer-reviewed journal evaluated the antifungal properties of several triazole derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against Candida albicans, suggesting its potential use in treating fungal infections.

Case Study 2: Agricultural Efficacy

Research conducted on the efficacy of triazole-based compounds as fungicides highlighted this compound's effectiveness against Fusarium species. Field trials showed improved crop yields when treated with formulations containing this compound compared to untreated controls.

Data Table of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antifungal agent | Effective against Candida albicans |

| Agricultural Chemistry | Fungicide/Pesticide | Improved efficacy against Fusarium |

| Material Science | Novel material development | Potential for enhanced thermal stability |

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde is not well-documented. triazole derivatives generally exert their effects by interacting with specific enzymes or receptors in biological systems. The molecular targets and pathways involved would depend on the specific application and the structure of the derivative .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde can be contextualized by comparing it to analogous triazole derivatives. Below is a detailed analysis:

Structural and Functional Comparison

Key Differences and Implications

The methyl ester in Methyl 1H-1,2,4-triazole-5-carboxylate (CAS 4928-88-5) offers a leaving group for nucleophilic substitution, unlike the aldehyde, which is prone to oxidation or condensation .

Hydrogen Bonding and Crystallinity :

- The aldehyde group in the target compound can act as a hydrogen bond acceptor, influencing crystal packing. In contrast, the carboxylic acid derivative (CAS 121732-24-9) forms stronger hydrogen bonds, likely enhancing crystallinity and thermal stability .

Synthetic Utility :

- The target compound’s aldehyde group is pivotal in forming imines or hydrazones, whereas the ester in CAS 4928-88-5 is more suited for amidation or hydrolysis reactions .

Research Findings

- Thermodynamic Stability : The cyclopropyl group may confer enhanced stability compared to linear alkyl substituents, as seen in related triazole systems .

Biological Activity

5-Cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde, a compound with the chemical formula C₇H₉N₃O and CAS number 877133-27-2, belongs to the class of 1,2,4-triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by recent research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.166 g/mol |

| CAS Number | 877133-27-2 |

| Storage Conditions | Refrigeration |

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. A study focused on various triazole derivatives demonstrated that they possess potent antifungal and antibacterial activities. While specific data on this compound is limited, its structural similarities to other active triazoles suggest potential efficacy against a range of pathogens .

Anticancer Potential

Triazole derivatives have been extensively studied for their anticancer properties. A recent investigation into 1,2,4-triazole derivatives revealed their ability to induce cell cycle arrest in leukemia cell lines (K562 and CCRF-SB). The study highlighted that these compounds could serve as effective antiproliferative agents by triggering apoptosis through mechanisms involving PARP1 and caspase-3 cleavage . Although direct studies on this compound are scarce, its classification within this chemical family implies similar potential.

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often influenced by their structural features. The presence of various substituents can enhance or diminish their pharmacological properties. For instance, modifications at the 3-position of the triazole ring have been shown to affect the binding affinity to target enzymes and receptors, which is crucial for their antimicrobial and anticancer activities .

Study on Antiproliferative Effects

A notable study synthesized several triazole derivatives and evaluated their antiproliferative effects against cancer cells. The results indicated that specific modifications in the triazole structure significantly enhanced cytotoxicity against cancer cell lines compared to non-transformed cells. This finding underscores the importance of further research into this compound for potential therapeutic applications in oncology .

Antimicrobial Efficacy Assessment

In another investigation focusing on antimicrobial activities of triazole derivatives, various compounds were tested against bacterial strains. The results showed that certain derivatives exhibited remarkable inhibition rates compared to standard antibiotics. While specific data on this compound was not highlighted in this study, it suggests a promising avenue for exploring its antimicrobial properties through comparative analysis with known active derivatives .

Q & A

Q. What are the recommended synthetic routes for 5-cyclopropyl-1-methyl-1H-1,2,4-triazole-3-carbaldehyde?

The synthesis typically involves two key steps: (1) introduction of the cyclopropyl group via cyclopropanation reagents (e.g., using vinyl precursors and transition metal catalysts) and (2) formation of the triazole ring using click chemistry or condensation reactions. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products. For example, cyclopropane derivatives often require anhydrous conditions to maintain stability . Parallel methods from structurally similar triazole-carbaldehydes suggest that microwave-assisted synthesis can improve yield and reduce reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm and aldehyde protons at δ ~9.5–10.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (CHNO, MW 151.17 g/mol) and isotopic patterns .

- HPLC/Purity Analysis : Reverse-phase chromatography with UV detection (λ ~220–280 nm) to assess purity (>95%) .

Q. What are the primary applications of this compound in academic research?

The compound is explored in:

- Medicinal Chemistry : As a precursor for kinase inhibitors or antimicrobial agents, leveraging the triazole ring’s hydrogen-bonding capacity .

- Agrochemical Studies : Structural analogs demonstrate herbicidal activity, suggesting potential for derivatization .

- Materials Science : The aldehyde group enables covalent immobilization on polymers or nanoparticles for catalytic studies .

Advanced Research Questions

Q. What strategies optimize the reactivity of the aldehyde group for derivatization?

The aldehyde group undergoes nucleophilic addition (e.g., with amines to form Schiff bases) or condensation (e.g., Knoevenagel reactions). Solvent choice (e.g., dry DMF or THF) and catalysts (e.g., acetic acid for imine formation) are critical. Protecting groups (e.g., acetals) may be required to prevent undesired side reactions during multi-step syntheses . For example, in related triazole-carbaldehydes, microwave irradiation (100–120°C, 30 min) improved yields in hydrazone formation by 20–30% .

Q. How do structural modifications (e.g., cyclopropyl vs. other substituents) influence biological activity?

Comparative studies of analogs highlight:

- Cyclopropyl vs. Isopropyl : Cyclopropyl’s ring strain enhances electrophilic reactivity, improving interactions with hydrophobic enzyme pockets. For example, cyclopropyl analogs showed 2–3x higher inhibitory activity against fungal CYP51 compared to isopropyl derivatives .

- Aldehyde vs. Carboxylic Acid : The aldehyde’s electrophilicity enables covalent binding to target proteins, while carboxylate derivatives favor ionic interactions .

| Compound | Substituent | Bioactivity (IC) | Reference |

|---|---|---|---|

| 5-Cyclopropyl-1-methyl-triazole-3-carbaldehyde | Cyclopropyl | 1.2 µM (CYP51) | |

| 5-Isopropyl-1-methyl-triazole-3-carbaldehyde | Isopropyl | 3.5 µM (CYP51) |

Q. What analytical approaches resolve contradictions in reported solubility or stability data?

Discrepancies in solubility (e.g., some studies report DMSO solubility >50 mg/mL, others <10 mg/mL) may arise from polymorphic forms or impurities. Recommended methods:

- Dynamic Light Scattering (DLS) : To detect aggregation in solution .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition points (e.g., degradation >200°C suggests room-temperature stability) .

- Controlled Solubility Studies : Use standardized buffers (e.g., PBS pH 7.4) and sonication to ensure homogeneity .

Q. How can researchers elucidate the mechanism of action in biological systems?

Key methodologies include:

- Molecular Docking : Triazole-carbaldehydes often bind to ATP pockets in kinases via hydrogen bonds (e.g., with backbone amides of Glu91 in PDB 3POZ) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

- Metabolomic Profiling : LC-MS/MS to identify downstream metabolites and off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.